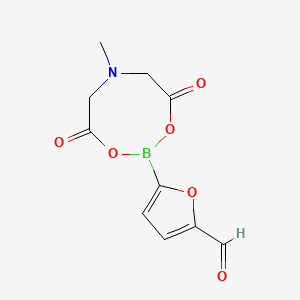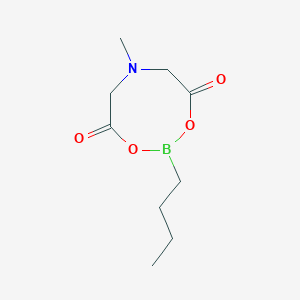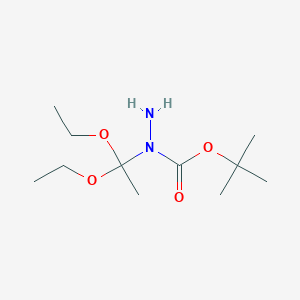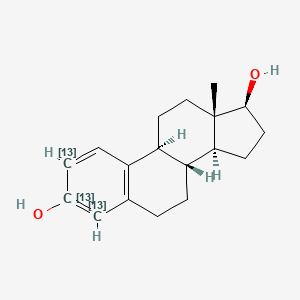
17β-雌二醇-2,3,4-13C3
描述
17beta-Estradiol-2,3,4-13C3: is a stable isotope-labeled analog of the naturally occurring hormone estradiol. This compound is widely used in biochemical and environmental research due to its ability to serve as an internal standard in mass spectrometry, allowing for precise quantification of estradiol levels in various biological samples.
科学研究应用
Chemistry: : In chemistry, 17beta-Estradiol-2,3,4-13C3 is used as an internal standard in mass spectrometry to accurately measure estradiol levels in samples.
Biology: : In biological research, this compound is employed to study estrogen receptor binding and gene expression changes, providing insights into hormone action at a cellular level.
Medicine: : In medical research, 17beta-Estradiol-2,3,4-13C3 is used to investigate the biosynthesis and degradation pathways of estradiol, as well as its distribution and bioaccumulation in the body.
Industry: : In environmental research, the compound helps elucidate the environmental fate of estrogenic compounds, which is crucial for understanding their potential endocrine-disrupting effects on wildlife and ecosystems.
作用机制
Target of Action
17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled analog of the naturally occurring hormone estradiol . The primary targets of this compound are estrogen receptors (ERs), which play a crucial role in numerous biological processes .
Mode of Action
The compound interacts with its targets, the estrogen receptors, leading to a series of changes. It binds to these receptors, triggering a conformational change that allows the receptors to dimerize and bind to specific DNA sequences known as estrogen response elements. This binding event modulates the transcription of target genes, leading to changes in protein expression that can affect cellular function .
Biochemical Pathways
The interaction of 17beta-Estradiol-2,3,4-13C3 with estrogen receptors impacts several biochemical pathways. For instance, it has been shown to up-regulate energy metabolic pathways and cellular proliferation in ER+ breast cancer cells . The compound’s effects on these pathways can lead to downstream effects such as increased cell growth and changes in energy metabolism .
Pharmacokinetics
Estradiol is known to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of 17beta-Estradiol-2,3,4-13C3’s action are diverse, given the wide range of biological processes regulated by estrogen receptors. In the context of ER+ breast cancer cells, the compound’s action results in increased energy metabolism and cellular proliferation .
Action Environment
The action, efficacy, and stability of 17beta-Estradiol-2,3,4-13C3 can be influenced by various environmental factors. For instance, the presence of other hormones, the expression levels of estrogen receptors, and the overall hormonal milieu can impact the compound’s action. Additionally, factors such as pH, temperature, and the presence of other drugs or substances can affect the compound’s stability and efficacy .
生化分析
Biochemical Properties
17beta-Estradiol-2,3,4-13C3 plays a significant role in biochemical reactions, particularly those involving estrogen receptors. It interacts with enzymes such as aromatase, which converts androgens to estrogens, and with proteins like estrogen receptors ESR1 and ESR2. These interactions are crucial for the regulation of various physiological processes, including reproductive functions and cellular growth .
Cellular Effects
17beta-Estradiol-2,3,4-13C3 influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in renal cell carcinoma cells, 17beta-Estradiol-2,3,4-13C3 induces DNA repair, reactive oxidative species production, and apoptosis, thereby reducing cell viability . It also impacts mitochondrial function and calcium ion channels in cardiomyocytes, highlighting its role in cardiovascular health .
Molecular Mechanism
At the molecular level, 17beta-Estradiol-2,3,4-13C3 exerts its effects through binding interactions with estrogen receptors ESR1 and ESR2. These receptors translocate to the plasma membrane upon activation, leading to the phosphorylation of MAPK3/1 and subsequent activation of the mitogen-activated protein kinase signaling pathway. This cascade of events results in changes in gene expression and cellular proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17beta-Estradiol-2,3,4-13C3 can change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that it can induce rapid changes in mitochondrial respiratory capacity and oxidative stress response, which may have implications for its use in long-term experiments .
Dosage Effects in Animal Models
The effects of 17beta-Estradiol-2,3,4-13C3 vary with different dosages in animal models. At low doses, it can promote beneficial effects such as improved cardiovascular function and reduced cancer cell viability. At high doses, it may cause toxic or adverse effects, including disruptions in calcium signaling and mitochondrial function .
Metabolic Pathways
17beta-Estradiol-2,3,4-13C3 is involved in several metabolic pathways, including those mediated by the enzyme aromatase. It can influence metabolic flux and metabolite levels, particularly in pathways related to estrogen metabolism. The compound’s interactions with cofactors and other enzymes are crucial for its role in these pathways .
Transport and Distribution
Within cells and tissues, 17beta-Estradiol-2,3,4-13C3 is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity. The compound’s distribution is essential for its function in various physiological processes .
Subcellular Localization
17beta-Estradiol-2,3,4-13C3 is localized in specific subcellular compartments, including the plasma membrane and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This localization is critical for its role in cellular signaling and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 17beta-Estradiol-2,3,4-13C3 involves the incorporation of carbon-13 isotopes into the estradiol molecule. This is typically achieved through chemical reactions that replace specific hydrogen atoms with carbon-13 atoms. The reaction conditions must be carefully controlled to ensure the isotopic purity of the final product.
Industrial Production Methods: : On an industrial scale, the production of 17beta-Estradiol-2,3,4-13C3 involves large-scale chemical synthesis processes that ensure high purity and yield. These methods often require specialized equipment and facilities to handle the isotopic labeling and purification steps.
化学反应分析
Types of Reactions: : 17beta-Estradiol-2,3,4-13C3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents depending on the desired transformation.
Major Products Formed: : The major products formed from these reactions include oxidized or reduced forms of estradiol, as well as various substituted derivatives.
相似化合物的比较
Similar Compounds: : Similar compounds include estradiol, estrone, and estriol. These compounds also bind to estrogen receptors but differ in their chemical structure and biological activity.
Uniqueness: : 17beta-Estradiol-2,3,4-13C3 is unique due to its stable isotope labeling, which makes it particularly valuable for precise quantification and tracking in research applications.
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-CLMZCXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746355 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-48-1 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261254-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


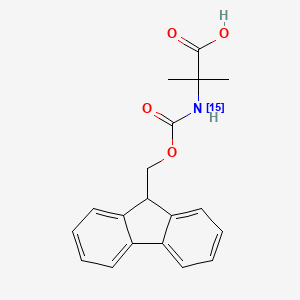
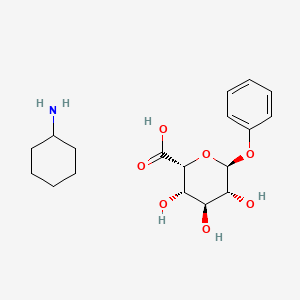

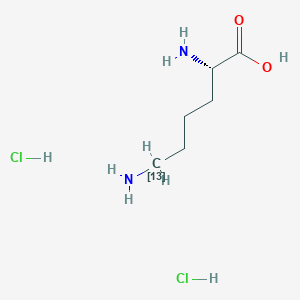
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
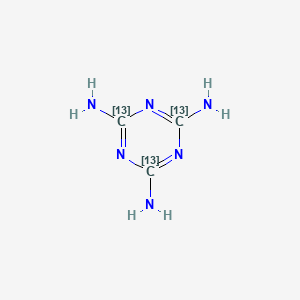
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
